Methyl (5E)-1-(3,5-dimethylphenyl)-5-[(furan-2-YL)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Overview
Description
“Methyl (5E)-1-(3,5-dimethylphenyl)-5-[(furan-2-YL)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate” is an organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a furan ring and a pyrrole core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Methyl (5E)-1-(3,5-dimethylphenyl)-5-[(furan-2-YL)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Core: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Furan Ring: The furan ring can be introduced via a Vilsmeier-Haack reaction, where a furan derivative is reacted with a formylating agent.
Esterification: The carboxylic acid group can be esterified using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrole ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydroxylated pyrrole derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its unique structure.
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of “Methyl (5E)-1-(3,5-dimethylphenyl)-5-[(furan-2-YL)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate” involves its interaction with specific molecular targets, such as enzymes and receptors. The furan and pyrrole rings allow for strong binding interactions, which can modulate the activity of these targets. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl (5E)-1-(3,5-dimethylphenyl)-5-[(thiophen-2-YL)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Methyl (5E)-1-(3,5-dimethylphenyl)-5-[(pyridin-2-YL)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness
The unique combination of the furan ring and the pyrrole core in “Methyl (5E)-1-(3,5-dimethylphenyl)-5-[(furan-2-YL)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate” provides distinct electronic and steric properties, which can lead to unique biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
methyl (5E)-1-(3,5-dimethylphenyl)-5-(furan-2-ylmethylidene)-2-methyl-4-oxopyrrole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-12-8-13(2)10-15(9-12)21-14(3)18(20(23)24-4)19(22)17(21)11-16-6-5-7-25-16/h5-11H,1-4H3/b17-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFZVCCIUCPSME-GZTJUZNOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(C(=O)C2=CC3=CC=CO3)C(=O)OC)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N\2C(=C(C(=O)/C2=C\C3=CC=CO3)C(=O)OC)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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